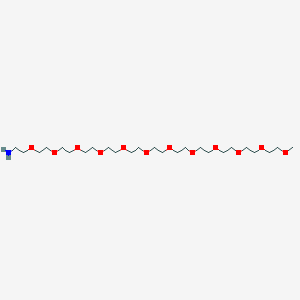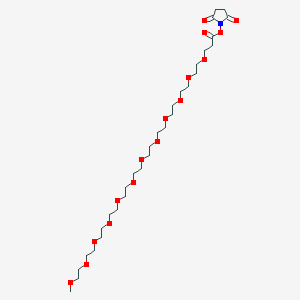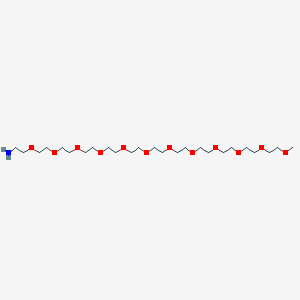
m-PEG9-Ms
Descripción general
Descripción
Synthesis Analysis
The synthesis of PEG compounds like m-PEG9-Ms involves the reaction of N-hydroxysuccinimide (NHS) esters with primary amine groups at a pH of 7-9 . This reaction results in the formation of amide bonds and the release of NHS . The molar ratio of the reagent to the protein used in the reaction affects the number of amine groups modified .Chemical Reactions Analysis
M-PEG9-Ms, as a PEG linker, contains a mesyl group which is a good leaving group for nucleophilic substitution reactions . The hydrophilic PEG spacer increases the water solubility of a compound in aqueous media .Physical And Chemical Properties Analysis
M-PEG9-Ms has a molecular weight of 462.55 and a chemical formula of C18H38O11S . It is known for its high purity, usually above 95% . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación
Drug Delivery Systems
m-PEG9-Ms is utilized in the development of drug delivery systems due to its hydrophilic properties and ability to form stable linkages. The mesyl group in m-PEG9-Ms acts as a leaving group in nucleophilic substitution reactions, which is beneficial for conjugating drugs to the PEG linker . This conjugation can enhance the water solubility of drugs, making m-PEG9-Ms an excellent choice for creating more effective and efficient drug delivery mechanisms.
Targeted Cancer Therapy
The application of m-PEG9-Ms in targeted cancer therapy is significant. For instance, in the treatment of triple-negative breast cancer (TNBC), drug-encapsulated microspheres made from PLGA-PEG polymers, which can include m-PEG9-Ms, have shown promise. These microspheres can be functionalized with targeting ligands, improving the delivery of anticancer drugs to cancer cells while minimizing side effects .
Chromatography
In chromatography, m-PEG9-Ms can be used as a mobile phase modifier to alter the retention and stability of macromolecules during separation. Its presence can prevent protein adsorption to the walls of capillaries in capillary electrophoresis, leading to better recovery and less band broadening .
Nanoparticle Surface Modification
m-PEG9-Ms plays a crucial role in modifying the surface of nanoparticles for drug delivery. The PEGylation of nanoparticles with m-PEG9-Ms can improve their biophysical and chemical properties, such as increasing hydrophilicity and electrical neutrality, which are essential for targeted drug delivery .
Fluorescence Microscopy
In fluorescence microscopy, m-PEG9-Ms can be used to improve the solubility and stability of fluorescent probes. This application is particularly useful in biological research where stable and reliable imaging is required to study cellular and molecular processes .
Mecanismo De Acción
Target of Action
m-PEG9-Ms is a type of PEG linker, which is a class of compounds used in drug delivery and bioconjugation .
Mode of Action
m-PEG9-Ms contains a mesyl group, which is a good leaving group for nucleophilic substitution reactions . This means that m-PEG9-Ms can react with nucleophiles, such as amines or thiols, present in other molecules, leading to the formation of a covalent bond . This reaction is often used to attach a PEG chain to a drug or protein, a process known as PEGylation .
Pharmacokinetics
The pharmacokinetics of m-PEG9-Ms would largely depend on the molecule it is attached to. One of the main reasons for using peg linkers like m-peg9-ms is to improve the pharmacokinetic properties of drugs or proteins . PEGylation can increase the solubility and stability of these molecules, reduce their immunogenicity, and prolong their circulation time in the body .
Result of Action
The primary result of the action of m-PEG9-Ms is the PEGylation of other molecules. This can have several beneficial effects, including increased solubility and stability, reduced immunogenicity, and prolonged circulation time . These changes can improve the efficacy of drugs or proteins and reduce their side effects .
Action Environment
The action of m-PEG9-Ms can be influenced by various environmental factors. For example, the pH and temperature of the reaction environment can affect the rate and efficiency of the PEGylation reaction . In addition, the presence of other reactive groups can lead to side reactions . Therefore, the conditions under which PEGylation reactions are carried out need to be carefully controlled to ensure the desired outcome .
Propiedades
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38O11S/c1-21-3-4-22-5-6-23-7-8-24-9-10-25-11-12-26-13-14-27-15-16-28-17-18-29-30(2,19)20/h3-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFJPOUIRSKMIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38O11S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
m-PEG9-Ms | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide](/img/structure/B609226.png)








